molecular formula C28H27N7 B2456066 2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 337928-47-9

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2456066
CAS No.: 337928-47-9
M. Wt: 461.573
InChI Key: UHRPTWYJFTWOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions are generally mild, and the use of microwave irradiation significantly reduces the reaction time and increases the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is unique due to its specific structural features, such as the presence of the benzhydrylpiperazine moiety, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c29-26-24(21-10-4-1-5-11-21)20-30-27-31-28(32-35(26)27)34-18-16-33(17-19-34)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,25H,16-19,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPTWYJFTWOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.